molecular formula C14H18N2O2S B5770162 isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No. B5770162
M. Wt: 278.37 g/mol
InChI Key: ZLTQVZYVPSPXQX-UHFFFAOYSA-N
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Description

Isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate is a chemical compound with potential applications in scientific research. It is a thienopyridine derivative that has been synthesized and studied for its biological properties. In

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Novel Molecules

    A study by Moloney (2001) in the journal "Molecules" discusses the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a molecule structurally related to isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate. This research was part of a program targeting novel molecules for potential anti-inflammatory applications (Moloney, 2001).

  • Synthesis of Functionalised Thieno[2,3-b4,5-b‘]dipyridines

    El-Dean et al. (2009) conducted research on the synthesis of various functionalized thieno[2,3-b:4,5-b‘]dipyridines from 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxaldehyde. This work could provide insights into the synthesis and applications of compounds structurally similar to this compound (El-Dean et al., 2009).

  • Synthesis of Pyrido[3′,2′4,5]thieno[3,2‐d]pyrimidines

    Bakhite et al. (2005) described the synthesis of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, which might be relevant to the synthesis pathways of this compound (Bakhite et al., 2005).

  • Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides

    A study by Chigorina et al. (2019) explored the synthesis and reactions of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters. This research could be relevant for understanding the synthesis of similar compounds like this compound (Chigorina et al., 2019).

  • Synthesis of Thieno[3,2-b]pyridine Derivatives

    The research by Ershov et al. (2019) in the journal "Tetrahedron" focused on the synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates. This study could offer valuable information on synthesizing and understanding compounds similar to this compound (Ershov et al., 2019).

  • Synthesis of 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8- carboxylic Acids

    Marandi's (2018) study presented a method for synthesizing 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids. This research contributes to the broader understanding of the synthesis of complex heterocyclic compounds, which could be relevant for this compound (Marandi, 2018).

properties

IUPAC Name

propan-2-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-6(2)18-14(17)12-11(15)10-8(4)7(3)9(5)16-13(10)19-12/h6H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTQVZYVPSPXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821022
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
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isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
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isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
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isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 5
isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 6
isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

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